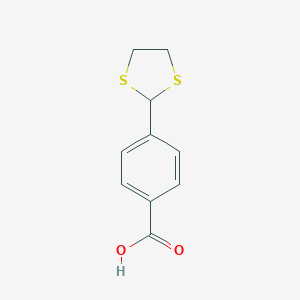

4-(1,3-Dithiolan-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ha mostrado una potente actividad in vitro e in vivo, particularmente en la focalización de los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y las tirosina quinasas receptoras KIT . Este compuesto se utiliza principalmente en el tratamiento de varios cánceres, incluido el carcinoma de células renales y los tumores estromales gastrointestinales .

Métodos De Preparación

La síntesis de SU11248 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son de propiedad exclusiva y generalmente no se revelan en la literatura pública. la producción industrial de SU11248 implica procesos de síntesis química a gran escala, purificación y formulación para garantizar la eficacia y seguridad del compuesto .

Análisis De Reacciones Químicas

SU11248 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cancer Treatment

4-(1,3-Dithiolan-2-yl)benzoic acid has shown significant potential in the treatment of various cancers, including:

- Renal Cell Carcinoma

- Gastrointestinal Stromal Tumors (GIST)

The compound acts primarily through inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways. Specifically, it targets:

- Vascular Endothelial Growth Factor Receptors (VEGFR)

- Platelet-Derived Growth Factor Receptors (PDGFR)

- KIT Receptor Tyrosine Kinases .

Mechanistic Studies

Research has demonstrated that this compound can serve as a model compound to study the mechanisms of RTK inhibition. It is utilized in:

- Investigating cellular signaling pathways.

- Understanding apoptosis mechanisms in cancer cells .

Proteomics Research

This compound is also employed in proteomics for studying protein interactions and post-translational modifications. Its unique chemical structure allows researchers to probe specific protein functions and interactions within cellular systems .

Case Study 1: In Vitro Efficacy Against GIST

A study conducted on the efficacy of this compound against gastrointestinal stromal tumors demonstrated significant cytotoxic effects on GIST cells through RTK inhibition. The results indicated a reduction in cell proliferation and induction of apoptosis at micromolar concentrations.

Case Study 2: Mechanistic Insights into RTK Signaling

Another investigation explored the compound's role in modulating signaling pathways associated with cancer progression. The study highlighted how this compound could disrupt the phosphorylation of key proteins involved in cell survival and proliferation.

Mecanismo De Acción

SU11248 ejerce sus efectos inhibiendo múltiples tirosina quinasas receptoras, incluidos los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y las tirosina quinasas receptoras KIT . Esta inhibición conduce a la supresión de la angiogénesis y el crecimiento tumoral. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la fosforilación de estos receptores, lo que lleva a una reducción de la señalización a través de vías como las vías Ras y PI3 quinasa .

Comparación Con Compuestos Similares

SU11248 es único en su capacidad para dirigirse a múltiples tirosina quinasas receptoras simultáneamente. Los compuestos similares incluyen:

Imatinib: Se dirige principalmente a la tirosina quinasa BCR-ABL y se utiliza en el tratamiento de la leucemia mieloide crónica.

Sorafenib: Se dirige a las quinasas RAF y a los receptores del factor de crecimiento endotelial vascular, utilizado en el tratamiento del carcinoma de células renales y el carcinoma hepatocelular.

SU11248 destaca por su amplio espectro de actividad y su eficacia en el tratamiento de múltiples tipos de cáncer .

Actividad Biológica

4-(1,3-Dithiolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by its dithiolane moiety attached to a benzoic acid structure. This configuration is believed to contribute to its biological properties, particularly in targeting specific receptors involved in cell signaling and growth.

The primary mechanism through which this compound exerts its biological effects is by inhibiting receptor tyrosine kinases (RTKs). Notably, it has shown potent activity against:

- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Involved in angiogenesis.

- Platelet-Derived Growth Factor Receptors (PDGFRs) : Important for cell growth and division.

- KIT Receptor Tyrosine Kinases : Associated with hematopoiesis and cell signaling.

These interactions suggest that the compound may have applications in cancer therapy by inhibiting tumor growth and metastasis through the modulation of angiogenic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines. The compound's effectiveness was assessed using assays such as MTT and colony formation assays. Results indicated:

- Significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.

- Induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

In Vivo Studies

In vivo evaluations have further supported the compound's potential as an anti-cancer agent. Animal models treated with this compound showed:

- Tumor growth inhibition in xenograft models.

- A decrease in microvessel density within tumors, indicating reduced angiogenesis .

Case Study 1: Antitumor Activity

A study focused on the effect of this compound on renal cell carcinoma (RCC) demonstrated that treatment led to significant tumor size reduction compared to controls. The mechanism was attributed to the inhibition of VEGFR signaling pathways .

Case Study 2: Cytotoxicity Profiles

Research investigating the cytotoxic effects on non-cancerous cells revealed that this compound exhibited low toxicity towards normal human fibroblasts at therapeutic concentrations. This selectivity suggests a favorable therapeutic index for potential clinical applications .

Comparative Biological Activity Table

| Activity | Effect | Concentration |

|---|---|---|

| VEGFR Inhibition | Potent inhibition | 10 µM - 50 µM |

| PDGFR Inhibition | Significant reduction in signaling | 10 µM - 50 µM |

| Cytotoxicity in Cancer Cells | Induces apoptosis | IC50 ~ 20 µM |

| Toxicity in Normal Cells | Low toxicity observed | >100 µM |

Propiedades

IUPAC Name |

4-(1,3-dithiolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUEXHGSDXLLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368781 |

Source

|

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101033-03-8 |

Source

|

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.